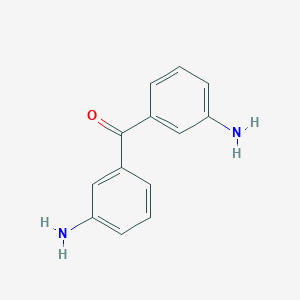

3,3'-Diaminobenzophenone

Description

Properties

IUPAC Name |

bis(3-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQQUUXMCKXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209994 | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-79-0 | |

| Record name | 3,3′-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of a Key Polymer Monomer

Introduction

3,3'-Diaminobenzophenone is an aromatic organic compound characterized by a benzophenone core substituted with two amine groups at the 3 and 3' positions. Its unique structure, featuring reactive amine functionalities and a rigid ketone linkage, makes it a valuable monomer in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and primary applications for researchers, scientists, and professionals in drug development and material science.

Core Properties and Identification

3,3'-Diaminobenzophenone is typically a light yellow to orange or pale brown powder.[1][2] Its fundamental identifiers and physicochemical properties are summarized below for clear reference.

Table 1: Chemical Identification and Nomenclature

| Identifier | Value |

| CAS Number | 611-79-0[3][4] |

| Molecular Formula | C₁₃H₁₂N₂O[3][4] |

| IUPAC Name | bis(3-aminophenyl)methanone[3] |

| Synonyms | 3,3'-DABP; 3,3'-Carbonylbisaniline; Bis(3-aminophenyl)methanone[3] |

| EC Number | 210-281-3[3] |

| InChIKey | TUQQUUXMCKXGDI-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 212.25 g/mol | [3][4] |

| Melting Point | 150-151 °C | Cheméo[5] |

| Boiling Point | 759.09 K (485.94 °C) | Cheméo[5] |

| Water Solubility | Insoluble (log10ws: -2.70) | Cheméo[5] |

| Appearance | Light yellow to orange powder | [1] |

| pKa | 3.59 ± 0.10 (Predicted) | PubChem[3] |

Safety and Handling

Proper handling of 3,3'-Diaminobenzophenone is crucial due to its potential hazards. The compound is classified as an irritant and may cause allergic skin reactions.[3]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Note: The GHS information is aggregated from multiple sources and may vary. Users should consult the specific Safety Data Sheet (SDS) from their supplier.[3]

Applications in Science and Industry

The primary application of 3,3'-Diaminobenzophenone lies in polymer chemistry, where it serves as a key building block for high-performance polyimides and other heat-resistant polymers.

High-Performance Polymers

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, microelectronics, and automotive industries.[6][7] 3,3'-Diaminobenzophenone is used as an aromatic diamine monomer that reacts with dianhydrides (e.g., pyromellitic dianhydride - PMDA or benzophenonetetracarboxylic dianhydride - BTDA) to form a poly(amic acid) precursor.[2][7][8] This precursor is then thermally or chemically cyclized to yield the final polyimide.[2][7] The incorporation of the benzophenone unit can enhance the solubility and processability of the resulting polymers compared to more rigid structures.[6]

Figure 1. Logical pathway for the synthesis of polyimides using 3,3'-Diaminobenzophenone.

Role in Drug Development and Biological Activity

While the benzophenone scaffold is a ubiquitous and important structure in medicinal chemistry, found in various bioactive natural products and marketed drugs, the specific biological activities of 3,3'-Diaminobenzophenone are not as extensively documented as its isomers or other derivatives.[9] Some research has explored the antimicrobial and antifungal properties of derivatives of 3,4-diaminobenzophenone.[9] The primary relevance of the benzophenone core in drug discovery often involves its use as a photoactivatable probe to study biomolecule-ligand interactions. However, direct applications of 3,3'-Diaminobenzophenone as a therapeutic agent are not well-established. Its main contribution to the pharmaceutical field is as an intermediate in the synthesis of more complex molecules.

Experimental Protocols

Detailed methodologies are critical for the successful application of 3,3'-Diaminobenzophenone in research and development.

Synthesis Protocol via Catalytic Reduction

A common method for synthesizing 3,3'-Diaminobenzophenone is through the catalytic reduction of 3,3'-dinitrobenzophenone.

Materials:

-

3,3'-Dinitrobenzophenone

-

Palladium on carbon (Pd/C) catalyst (e.g., 5%)

-

Solvent (e.g., Methyl cellosolve, Ethanol)

-

Ammonia water (28%)

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., closed glass vessel or autoclave) equipped with a stirrer and thermometer

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, charge 3,3'-dinitrobenzophenone, the Pd/C catalyst, and the chosen solvent.

-

Ammonia Addition: Cool the mixture to approximately 30°C and add ammonia water.

-

Hydrogenation: Introduce hydrogen gas into the vessel while maintaining vigorous stirring. The reaction is typically conducted at a controlled temperature (e.g., 30-35°C) and pressure until the theoretical amount of hydrogen is absorbed.

-

Catalyst Removal: Upon reaction completion, heat the mixture (e.g., to 70°C) and filter it while hot to remove the Pd/C catalyst.

-

Crystallization: Add hot water to the filtrate and allow it to cool. 3,3'-Diaminobenzophenone will precipitate as yellow crystals.

-

Isolation and Drying: Filter the crystals, wash them with a small amount of cold ethanol, and dry them to obtain the final product. Recrystallization from ethanol can be performed for further purification.

Figure 2. Experimental workflow for the synthesis of 3,3'-Diaminobenzophenone.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of 3,3'-Diaminobenzophenone is often performed using HPLC.[10] While specific conditions can vary, a general protocol for a related compound, 3,3'-Diaminobenzidine (DAB), provides a useful template.[11]

Instrumentation & Columns:

-

HPLC system with UV detector

-

Column: Mixed-mode or reversed-phase C18 column (e.g., BIST B+, 4.6 x 100 mm, 5 µm)[11]

Mobile Phase & Conditions:

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric acid or formic acid).[11]

-

Detection: UV at 280 nm.[11]

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., a mixture of water and MeCN or weakly acidic solutions). Filter the sample through a 0.45-micron syringe filter before injection.[11][12]

Procedure:

-

Standard Preparation: Prepare an external reference standard of 3,3'-Diaminobenzophenone with a known concentration.[12]

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the filtered sample and standard solutions onto the column.

-

Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area. Purity is calculated by comparing the area of the main peak to the total area of all peaks. Quantification is achieved by comparing the sample peak area to that of the external standard.

Conclusion

3,3'-Diaminobenzophenone is a fundamentally important aromatic diamine with well-defined properties and established synthesis routes. Its primary value lies in its role as a monomer for creating advanced, heat-resistant polymers that are critical to modern technology. While the broader benzophenone family has significance in medicinal chemistry, the direct biological applications of the 3,3'-diamino isomer are less explored, representing a potential area for future research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers utilizing this versatile compound in their work.

References

- 1. 3,3'-Diaminobenzophenone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemeo.com [chemeo.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]

- 12. padproject.nd.edu [padproject.nd.edu]

An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 3,3'-Diaminobenzophenone (3,3'-DAB), a crucial building block in the synthesis of high-performance polymers and specialty chemicals. This document details established experimental protocols, presents quantitative data in accessible formats, and visualizes key chemical transformations and workflows.

Introduction

3,3'-Diaminobenzophenone, with the chemical formula C₁₃H₁₂N₂O, is an aromatic diamine characterized by two amino groups positioned meta to the carbonyl bridge.[1][2][3] This specific isomeric arrangement imparts unique properties to the polymers derived from it, including thermal stability and specific solubility characteristics. The synthesis of high-purity 3,3'-DAB is therefore of significant interest in materials science and pharmaceutical development. This guide focuses on the most prevalent and effective methods for its preparation and subsequent purification.

Synthesis Methodologies

The synthesis of 3,3'-Diaminobenzophenone predominantly proceeds through the dinitration of a suitable benzophenone precursor, followed by the reduction of the nitro groups to primary amines. The choice of starting material and specific reaction conditions can significantly influence the overall yield and purity of the final product.

Method 1: Nitration of Benzophenone and Subsequent Reduction

A direct and common approach involves the dinitration of benzophenone to yield 3,3'-dinitrobenzophenone, which is subsequently reduced.

Experimental Protocol:

-

Step 1: Synthesis of 3,3'-Dinitrobenzophenone A solution of benzophenone (0.5 mol) in a suitable solvent such as dichloromethane is treated with a nitrating agent. One method employs dinitrogen pentoxide in dichloromethane at 30°C for 5 hours.[4] An alternative and highly selective method uses anhydrous sodium nitrate in a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum (20% SO₃).[5] Another approach involves dissolving benzophenone in oleum and adding a pre-mixed solution of nitric acid and oleum, with the reaction proceeding at approximately 25°C for an extended period.[6]

-

Step 2: Reduction of 3,3'-Dinitrobenzophenone to 3,3'-Diaminobenzophenone The isolated 3,3'-dinitrobenzophenone is then reduced. A typical procedure involves catalytic hydrogenation. For instance, the dinitro compound is dissolved in a solvent like methyl cellosolve with a 5% Palladium on carbon (Pd/C) catalyst, and hydrogen gas is introduced at 30-35°C.[7] Another example uses a nickel powder catalyst in dichloromethane under a hydrogen pressure of 1.5 MPa.[4]

Purification:

Following the reduction, the catalyst is removed by hot filtration. The product is then crystallized from the filtrate, often by the addition of hot water, to yield yellow crystals of 3,3'-diaminobenzophenone.[7] Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to obtain slightly yellow, needle-like crystals.[4][7]

Method 2: From 4,4'-Dichlorobenzophenone

This route offers an alternative starting material and involves a simultaneous reduction and dechlorination step.

Experimental Protocol:

-

Step 1: Synthesis of 3,3'-Dinitro-4,4'-Dichlorobenzophenone 4,4'-Dichlorobenzophenone is nitrated using a mixture of nitric acid and sulfuric acid, often in the presence of an organic solvent like 1,1,1-trichloroethane or 1,2-dichloroethane. The reaction is typically carried out at a temperature of 70-80°C for several hours.[8]

-

Step 2: Reductive Dechlorination to 3,3'-Diaminobenzophenone The resulting 3,3'-dinitro-4,4'-dichlorobenzophenone is subjected to catalytic hydrogenation. This reaction is carried out in an autoclave using a palladium-based catalyst (e.g., 5% palladium/alumina) in a solvent like 1,2-dichloroethane. A dehydrochlorinating agent, such as calcium oxide or a 40% aqueous solution of caustic soda, is added to facilitate the removal of chlorine atoms.[8] Hydrogen is introduced under pressure at temperatures ranging from 30-80°C.[8]

Purification:

After the reaction, the catalyst and inorganic salts are removed by hot filtration. The 3,3'-diaminobenzophenone product crystallizes upon cooling of the filtrate and can be collected by filtration.[8] Washing with a solvent like 1,2-dichloroethane or a 50% aqueous dioxane solution, followed by drying, yields the purified product.[8] Recrystallization from ethanol can be performed for further purification.[8]

Method 3: Friedel-Crafts Reaction Approach

This method builds the benzophenone core through a Friedel-Crafts acylation.

Experimental Protocol:

-

Step 1: Friedel-Crafts Reaction 3-Nitrobenzoyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride or ferric chloride, to produce a mixture of chloronitrobenzophenone isomers.[9]

-

Step 2: Nitration The resulting isomer mixture is then nitrated to form a chlorodinitrobenzophenone mixture.[9]

-

Step 3: Catalytic Reduction and Dechlorination The chlorodinitrobenzophenone mixture is catalytically reduced and dechlorinated in the presence of a reduction catalyst and a dehydrochlorinating agent to yield 3,3'-diaminobenzophenone.[9]

Purification:

The final product is isolated by filtering the hot reaction mixture to remove the catalyst and other contaminants. Upon cooling, 3,3'-diaminobenzophenone precipitates as yellow crystals.[9] The crystals are collected by filtration, washed with a 50% aqueous ethanol solution, and dried.[9] For higher purity, recrystallization from water can be performed to obtain light yellow needle-like crystals.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthesis and purification methods.

| Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |

| Method 1 | Benzophenone | Dinitrogen pentoxide, H₂, Ni | 83 | - | [4] |

| Method 1 | 3,3'-Dinitro-dichloro benzophenone | H₂, 5% Pd/C, Methyl cellosolve | 79.2 | 148-150 | [7] |

| Method 2 | 3,3'-Dinitro-4,4'-dichloro benzophenone | H₂, 5% Pd/alumina, CaO, 1,2-dichloroethane | 67 | 149-150.5 | [8] |

| Method 2 | 3,3'-Dinitro-4,4'-dichloro benzophenone | H₂, 40% NaOH (aq) | 93 | 149-150 | [8] |

| Method 3 | 3-Nitrobenzoyl chloride, Chlorobenzene | AlCl₃, Nitrating agents, H₂, Catalyst | 72.2 | 148-149.5 | [9] |

| Purification Method | Solvent | Initial M.P. (°C) | Final M.P. (°C) | Crystal Appearance | Reference |

| Recrystallization | Ethanol | 148-150 | 150-151 | Slightly yellow needle-like | [7] |

| Recrystallization | Ethanol | 149-150.5 | 150-151 | Pure yellow needle-like | [8] |

| Recrystallization | Water | 148-149.5 | 149-150 | Light yellow needle-like | [9] |

| Recrystallization | Ethanol:Water (1:2) | - | - | White powdery crystals | [4] |

Visualizing the Processes

To further elucidate the experimental workflows and chemical transformations, the following diagrams are provided.

Caption: Synthesis workflow for 3,3'-Diaminobenzophenone via Method 1.

Caption: General purification workflow for 3,3'-Diaminobenzophenone.

Caption: Relationship between different synthesis strategies for 3,3'-DAB.

Conclusion

This technical guide has outlined the principal synthetic routes and purification methods for 3,3'-Diaminobenzophenone. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity levels, and scalability of the process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science, enabling the informed selection and implementation of the most suitable procedure for their specific needs. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, expanding the applications of this versatile chemical intermediate.

References

- 1. 3,3'-Diaminobenzophenone [webbook.nist.gov]

- 2. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]

- 9. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

Navigating the Solubility of 3,3'-Diaminobenzophenone in Organic Solvents: A Technical and Methodological Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,3'-Diaminobenzophenone, a key chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an in-depth understanding of the solubility behavior of this compound. In light of the limited publicly available quantitative solubility data for 3,3'-Diaminobenzophenone, this guide provides a robust framework for determining its solubility experimentally. This includes a detailed experimental protocol and a qualitative assessment of its expected solubility in a range of common organic solvents based on fundamental chemical principles.

Introduction to 3,3'-Diaminobenzophenone

3,3'-Diaminobenzophenone, with the chemical formula C₁₃H₁₂N₂O, is an aromatic ketone and diamine.[1][2] Its molecular structure, featuring two aminophenyl groups attached to a carbonyl group, imparts a unique combination of polarity and aromatic character. This structure dictates its physical and chemical properties, including its melting point of 150-151°C and its predicted insolubility in water.[1] Understanding the solubility of 3,3'-Diaminobenzophenone in various organic solvents is critical for its application in polymer synthesis, as a curing agent for epoxy resins, and in the preparation of polyimides and other high-performance materials.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 3,3'-Diaminobenzophenone can be predicted in a qualitative sense. The presence of two polar amino (-NH₂) groups and a polar carbonyl (C=O) group suggests that it will be more soluble in polar solvents. Conversely, the nonpolar nature of the benzene rings indicates some affinity for less polar organic solvents. It is therefore anticipated that 3,3'-Diaminobenzophenone will exhibit favorable solubility in polar aprotic solvents, which can engage in dipole-dipole interactions and hydrogen bonding with the amino groups.

Quantitative Solubility Data

A thorough review of the scientific literature reveals a notable absence of comprehensive quantitative data on the solubility of 3,3'-Diaminobenzophenone in a wide array of organic solvents. To address this gap, this guide provides a detailed experimental protocol to enable researchers to generate precise and reliable solubility data tailored to their specific requirements.

Table 1: Solubility of 3,3'-Diaminobenzophenone in Select Organic Solvents

| Solvent | Chemical Class | Predicted Solubility |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethylacetamide (DMAc) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Chloroform | Chlorinated | Moderate |

| Dichloromethane | Chlorinated | Moderate |

| Acetone | Ketone | Moderate |

| Ethyl Acetate | Ester | Low to Moderate |

| Methanol | Polar Protic | Low to Moderate |

| Ethanol | Polar Protic | Low |

| Toluene | Aromatic Hydrocarbon | Low |

| Heptane | Aliphatic Hydrocarbon | Very Low |

| Water | Polar Protic | Insoluble[1] |

Note: The predicted solubility is a qualitative assessment based on the chemical structure of 3,3'-Diaminobenzophenone and the properties of the solvents. Experimental verification is necessary for quantitative analysis.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 3,3'-Diaminobenzophenone in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment:

-

3,3'-Diaminobenzophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,3'-Diaminobenzophenone to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 4 hours to permit the sedimentation of the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3,3'-Diaminobenzophenone. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of 3,3'-Diaminobenzophenone in the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 3,3'-Diaminobenzophenone.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. 3,3'-Diaminobenzophenone | 611-79-0 [amp.chemicalbook.com]

- 2. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 5. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]

- 6. Dimethylacetamide (DMAc) | Eastman [eastman.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. productcatalog.eastman.com [productcatalog.eastman.com]

- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 3,3'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3'-Diaminobenzophenone (3,3'-DABP), a key intermediate in the synthesis of various polymers and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural integrity and purity of 3,3'-Diaminobenzophenone can be effectively determined through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetrical nature of 3,3'-Diaminobenzophenone, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of atoms, as chemically equivalent nuclei resonate at the same frequency.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Multiplet | 4H | Aromatic C-H |

| ~6.8 - 7.0 | Multiplet | 4H | Aromatic C-H |

| ~5.3 | Singlet (broad) | 4H | -NH₂ |

¹³C NMR Spectral Data

Reference: SpectraBase

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O |

| 149.2 | C-NH₂ |

| 138.7 | Quaternary Aromatic C |

| 129.1 | Aromatic C-H |

| 118.2 | Aromatic C-H |

| 116.8 | Aromatic C-H |

| 114.4 | Aromatic C-H |

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,3'-Diaminobenzophenone is characterized by the presence of amine (N-H), carbonyl (C=O), and aromatic (C=C and C-H) vibrations.

FTIR Peak Table

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1630 | Strong | C=O Stretch (Ketone) |

| 1620 - 1580 | Medium to Strong | N-H Bend (Amine) & C=C Stretch (Aromatic) |

| 1500 - 1400 | Medium | C=C Stretch (Aromatic) |

| 800 - 650 | Strong | Aromatic C-H Bend (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 3,3'-Diaminobenzophenone exhibits absorption bands characteristic of benzophenone derivatives, influenced by the presence of the amino groups.

UV-Vis Absorption Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~250 | Not Reported | π → π |

| ~340 | Not Reported | n → π |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

A sample of 3,3'-Diaminobenzophenone (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground 3,3'-Diaminobenzophenone is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

A portion of the powder is placed in a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of 3,3'-Diaminobenzophenone is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask.

-

The stock solution is then serially diluted to prepare a working solution with a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation and Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.

-

Wavelength Range: The spectrum is typically recorded from 200 nm to 800 nm.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are used.

-

Blank: The pure solvent is used as a blank to zero the absorbance of the instrument.

-

Scan Speed: A medium scan speed is generally appropriate.

An In-depth Technical Guide to the Safe Handling of 3,3'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for 3,3'-Diaminobenzophenone (CAS No. 611-79-0). The following sections detail the hazardous properties, personal protective equipment, emergency procedures, and disposal of this chemical, alongside experimental protocols for its synthesis.

Chemical and Physical Properties

3,3'-Diaminobenzophenone is a solid organic compound with the molecular formula C13H12N2O.[1][2][3] It is also known as bis(3-aminophenyl)methanone.[4]

| Property | Value | Reference |

| CAS Number | 611-79-0 | [1][2][4] |

| Molecular Formula | C13H12N2O | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | Yellow crystals or solid | [5][6] |

| Melting Point | 148°-151°C | [5] |

Hazard Identification and Classification

3,3'-Diaminobenzophenone is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][6][7][8] It is also suspected of causing genetic defects.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation.[4][6][7][8] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[4][6][7][8] |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[9] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with 3,3'-Diaminobenzophenone.

Caption: Recommended Personal Protective Equipment for handling 3,3'-Diaminobenzophenone.

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield where splashing is possible.[10][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[8][10][11]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[6]

-

Hygiene Measures: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke when using this product.[7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][8]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[6][7][8] Keep the container tightly closed and store locked up.[4][7][8] It is recommended to keep the container under an inert gas.

Emergency Procedures

First-Aid Measures

Caption: First-aid measures for exposure to 3,3'-Diaminobenzophenone.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7][8]

-

Skin Contact: In case of skin contact, wash with plenty of water.[7] Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[7][8]

-

Ingestion: If swallowed, call a poison center or doctor.[7] Clean the mouth with water and drink plenty of water afterward.[6][8]

Accidental Release Measures

In case of a spill, ventilate the area.[7] Avoid breathing dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment.[7] For cleanup, mechanically recover the product and place it in a suitable, closed container for disposal.[7][8] Prevent the product from entering drains.

Fire-Fighting Measures

Suitable extinguishing media include water spray, dry powder, and foam.[7] Firefighters should wear self-contained breathing apparatus and full protective clothing.[7] Toxic fumes may be released in case of a fire.[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste from residues should be entrusted to a licensed waste disposal company.

Experimental Protocols

Synthesis of 3,3'-Diaminobenzophenone

Method 1: Catalytic Hydrogenation of 3,3'-Dinitrobenzophenone

This protocol is adapted from a patented synthesis method.

-

Reaction Setup: In a closed glass vessel equipped with a thermometer and a stirrer, charge 34 g (0.1 moles) of crude 3,3'-dinitrobenzophenone, 1 g of 5% Palladium on carbon (Pd/C), and 100 ml of methyl cellosolve.[5]

-

Hydrogenation: While stirring the mixture at 40°-50° C, introduce hydrogen gas. The reaction should absorb approximately 13.9 L (0.62 moles) of hydrogen over about twelve hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to 30° C.[5]

-

Catalyst Removal: Heat the mixture to 70° C and filter it while hot to remove the Pd/C catalyst.[5]

-

Crystallization: Add 100 ml of hot water to the filtrate and allow it to cool. Yellow crystals of 3,3'-diaminobenzophenone will form.[5]

-

Isolation and Purification: Filter the crystals, wash them with 10 ml of ethanol, and dry them. The reported yield is 16.8 g (79.2%) with a melting point of 148°-150° C.[5] Recrystallization from ethanol can yield slightly yellow needle-like crystals with a melting point of 150° to 151° C.[5]

Caption: Workflow for the synthesis of 3,3'-Diaminobenzophenone via catalytic hydrogenation.

Method 2: Two-Step Synthesis from Benzophenone

This protocol is adapted from a patented synthesis method.

-

Nitration: At 30°C, add 91 g (0.5 mol) of benzophenone to a 2 L pressure reactor with 50 g of HZSM-4 catalyst and 200 mL of dichloromethane. After dissolving, add 550 mL of a 2 mol/L solution of dinitrogen pentoxide in dichloromethane and stir for 5 hours.[12]

-

Reduction: After the nitration is complete, add 2 g of nickel powder to the reactor. Introduce hydrogen gas to a pressure of 1.5 MPa and stir for 5 hours.[12]

-

Work-up: Filter the reaction mixture and evaporate the filtrate to dryness to obtain crude 3,3'-diaminobenzophenone.[12]

-

Purification: Recrystallize the crude product from a 1:2 solution of ethanol:water to yield white powdery crystals. The reported yield is 88.9 g (83%) with a purity of 99.2%.[12]

Toxicological Information

The toxicological properties of 3,3'-Diaminobenzophenone have not been fully investigated.[8] It is suspected of causing genetic defects.[4] There is no data available on reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration toxicity. It is not classified as a carcinogen by major regulatory agencies based on the available search results.[8]

Ecological Information

There is no specific information available regarding the ecological hazards of this compound. It is advised to avoid release to the environment.[7] Do not empty into drains.[8]

This document is intended to provide guidance and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) for 3,3'-Diaminobenzophenone before use.

References

- 1. scbt.com [scbt.com]

- 2. 3,3'-Diaminobenzophenone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 3,3'-Diaminobenzophenone [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,3'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,3'-Diaminobenzophenone (3,3'-DABP). While a definitive crystal structure for 3,3'-DABP is not publicly available, this document leverages data from its isomer, 3,4'-Diaminobenzophenone, alongside established experimental and computational methodologies to infer its structural characteristics. This guide details the fundamental molecular properties, presents a comparative analysis of structural parameters, and outlines the experimental and computational workflows for its complete structural elucidation. Furthermore, the potential for biological activity is explored, drawing parallels with structurally related bioactive molecules.

Introduction

3,3'-Diaminobenzophenone (C₁₃H₁₂N₂O) is an aromatic ketone featuring two aminophenyl substituents.[1][2] Its molecular structure, characterized by the flexible linkages of the phenyl rings to the central carbonyl group, gives rise to a range of possible conformations that are crucial in determining its physicochemical properties and potential biological interactions. Understanding the three-dimensional arrangement of this molecule is paramount for applications in materials science, as a monomer for high-performance polymers, and in medicinal chemistry, where the benzophenone scaffold is a known pharmacophore.[3]

This guide aims to provide a detailed technical resource for researchers by summarizing the known structural information, presenting methodologies for its detailed characterization, and discussing its potential for further scientific investigation.

Molecular Structure and Properties

The fundamental properties of 3,3'-Diaminobenzophenone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2] |

| Molecular Weight | 212.25 g/mol | [2] |

| CAS Number | 611-79-0 | [1][2] |

| IUPAC Name | bis(3-aminophenyl)methanone | [2] |

| Melting Point | 150-153 °C | [4] |

Conformational Analysis

The conformation of 3,3'-Diaminobenzophenone is primarily defined by the dihedral angles of the two aminophenyl rings relative to the plane of the central carbonyl group. The rotation around the C-C bonds connecting the phenyl rings to the carbonyl carbon allows for a range of spatial orientations, from a fully planar to a significantly twisted conformation. The actual preferred conformation in the solid state and in solution will be a balance of steric hindrance between the ortho-hydrogens of the phenyl rings and electronic effects, such as conjugation between the phenyl rings and the carbonyl group.

Computational Modeling Workflow

Due to the absence of a published crystal structure for 3,3'-DABP, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its low-energy conformations and geometric parameters. A typical workflow for such an analysis is outlined below.

Caption: Workflow for computational conformational analysis.

Structural Data (Comparative Analysis with 3,4'-Diaminobenzophenone)

In the absence of specific crystallographic data for 3,3'-Diaminobenzophenone, the structural parameters of its isomer, 3,4'-Diaminobenzophenone, provide valuable comparative insights. The crystal structure of 3,4'-diaminobenzophenone semihydrate has been reported, and its key bond lengths and angles are presented below. It is important to note that the substitution pattern will influence the precise geometry, but the general ranges for similar bond types are expected to be comparable.

| Parameter | Bond/Angle | Expected Range/Value (based on 3,4'-DABP) |

| Bond Lengths (Å) | C=O | 1.22 - 1.24 |

| C-C (carbonyl-phenyl) | 1.48 - 1.50 | |

| C-C (aromatic) | 1.37 - 1.40 | |

| C-N | 1.38 - 1.42 | |

| **Bond Angles (°) ** | C-C(O)-C | 118 - 122 |

| O=C-C | 119 - 121 | |

| C-C-C (in phenyl ring) | 118 - 121 | |

| Dihedral Angles (°) | Phenyl ring - Carbonyl - Phenyl ring | Variable, expected to be non-planar |

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Protocol for Crystallization:

-

Solvent Selection: Screen a range of solvents in which 3,3'-DABP has moderate solubility. Common choices include ethanol, methanol, acetone, and mixtures with water.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Crystal Mounting and Data Collection: Once suitable crystals (typically > 0.1 mm in all dimensions) are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Caption: General workflow for X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of 3,3'-DABP in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.

-

2D NMR (NOESY/ROESY): Acquire a NOESY or ROESY spectrum. Cross-peaks in the spectrum indicate protons that are close to each other in space (typically < 5 Å). The intensity of these cross-peaks is related to the internuclear distance.

-

Data Analysis: Correlate the observed NOEs with different possible conformations to determine the most likely solution-state structure.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Protocol for FTIR (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3,3'-DABP with approximately 100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Protocol for Raman Spectroscopy:

-

Place a small amount of the crystalline powder on a microscope slide or in a capillary tube.

-

Focus the laser beam of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum.

Potential Biological Activity

While there is no specific data on the biological activity of 3,3'-Diaminobenzophenone, the structurally related compound, 3,3'-diaminobenzidine, has been shown to be a potent inhibitor of the enzyme catalase.[5] This suggests that molecules containing the diaminophenyl moiety may have the potential to interact with biological targets. The benzophenone scaffold itself is present in numerous biologically active compounds and approved drugs.[6]

Further research, such as in vitro enzyme inhibition assays or cell-based cytotoxicity studies, would be necessary to elucidate any potential biological effects of 3,3'-Diaminobenzophenone.

Caption: A general workflow for screening biological activity.

Conclusion

3,3'-Diaminobenzophenone presents an interesting subject for structural and conformational analysis. While a definitive crystal structure remains to be reported, this guide provides a comprehensive framework for its characterization using a combination of comparative analysis with its 3,4'-isomer and established experimental and computational techniques. The detailed protocols and workflows outlined herein offer a clear path for researchers to fully elucidate its molecular structure and explore its potential applications, particularly in the realms of materials science and drug discovery. The potential for biological activity, suggested by related compounds, warrants further investigation.

References

- 1. 3,3'-Diaminobenzophenone [webbook.nist.gov]

- 2. 3,3'-Diaminobenzophenone | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bis(3-aminophenyl)methanone [stenutz.eu]

- 4. L09128.03 [thermofisher.com]

- 5. Inhibition of catalase by 3,3'-diaminobenzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3,4-diaminobenzophenone (C13H12N2O) [pubchemlite.lcsb.uni.lu]

Thermal Properties of 3,3'-Diaminobenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 3,3'-Diaminobenzophenone (3,3'-DABP), with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental TGA and DSC data for the 3,3'-Diaminobenzophenone monomer in publicly accessible literature, this document outlines the established physical properties and provides standardized protocols for how such thermal analyses would be conducted.

Physicochemical Properties of 3,3'-Diaminobenzophenone

3,3'-Diaminobenzophenone is an aromatic ketone and a diamine that serves as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Its fundamental physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 611-79-0 | [1] |

| Molecular Formula | C13H12N2O | [1][2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Melting Point | 150-151 °C | ChemicalBook |

| Boiling Point | 285 °C at 11 mmHg | ChemicalBook |

| Appearance | Light yellow to orange powder | Thermo Fisher Scientific |

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability and phase behavior of materials.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Standard Experimental Protocol for Thermogravimetric Analysis (TGA)

This protocol describes a typical procedure for evaluating the thermal stability of a solid organic compound like 3,3'-Diaminobenzophenone.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is typically performed using standard reference materials with known decomposition profiles.

-

Sample Preparation: Place a small amount of the 3,3'-Diaminobenzophenone sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperatures for Specific Mass Loss (Tx%): The temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, which are common indicators of thermal stability.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a char residue.

-

Standard Experimental Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a typical procedure for determining the melting behavior of a crystalline solid like 3,3'-Diaminobenzophenone.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh a small amount of the 3,3'-Diaminobenzophenone sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: A common method is a heat-cool-heat cycle to erase any prior thermal history of the sample.

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

-

Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Reheat the sample to the upper temperature limit at the same heating rate as the first scan.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which represents the energy required to melt the sample.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal characterization of 3,3'-Diaminobenzophenone using TGA and DSC.

Caption: Workflow for TGA and DSC Analysis.

Conclusion

While specific, publicly available TGA and DSC data for 3,3'-Diaminobenzophenone are scarce, this guide provides the foundational knowledge of its known physical properties and the standard methodologies used for its thermal characterization. The detailed protocols and workflow diagram serve as a practical resource for researchers and professionals in designing and conducting thermal analysis experiments on this and similar compounds. The thermal stability and phase transition behavior are critical parameters for the processing and application of polymers derived from 3,3'-Diaminobenzophenone, underscoring the importance of these analytical techniques.

References

The Discovery and Enduring Legacy of 3,3'-Diaminobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diaminobenzophenone (DABP) is a vital aromatic diamine that has carved a significant niche in the world of high-performance polymers and specialty chemicals. Its unique molecular structure, featuring two amine functionalities meta-positioned on separate phenyl rings bridged by a ketone group, imparts a combination of rigidity, thermal stability, and reactivity that has been harnessed in a variety of demanding applications. This technical guide delves into the historical discovery and synthesis of 3,3'-Diaminobenzophenone, providing a comprehensive overview of its evolution from a laboratory curiosity to an industrial cornerstone. Detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its primary applications, particularly in the realm of polymer chemistry, are presented.

Discovery and Historical Synthesis

The journey to the isolation and characterization of 3,3'-Diaminobenzophenone is intrinsically linked to the development of aromatic chemistry in the late 19th and early 20th centuries. The primary and most enduring route to its synthesis involves a two-step process: the dinitration of benzophenone followed by the reduction of the resulting dinitro compound.

While a definitive first synthesis of 3,3'-Diaminobenzophenone is not definitively documented in readily available literature, the foundational work on its key precursor, 3,3'-dinitrobenzophenone, was laid by early pioneers in organic chemistry. The nitration of benzophenone was explored by chemists like Staedel in 1894 and later by Ullmann and van der Schalk in 1903. These early investigations established the reaction conditions for introducing nitro groups onto the benzophenone backbone.

The subsequent reduction of 3,3'-dinitrobenzophenone to 3,3'-Diaminobenzophenone became a subject of study as the industrial importance of aromatic amines grew. Early methods often employed harsh reducing agents like tin in hydrochloric acid. Over the decades, catalytic hydrogenation has emerged as a more efficient and environmentally benign method.

The following diagram illustrates the classical and most common synthesis pathway for 3,3'-Diaminobenzophenone.

Physicochemical Properties

3,3'-Diaminobenzophenone is a crystalline solid with a pale yellow to light brown appearance. Its physical and chemical properties are crucial for its application in various fields.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Melting Point | 150-153 °C | |

| Boiling Point | >300 °C (decomposes) | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP). Insoluble in water. | [2] |

| Appearance | Pale yellow to light brown crystalline powder |

Detailed Experimental Protocols

The synthesis of 3,3'-Diaminobenzophenone can be achieved through various methods. Below are detailed protocols for the classic two-step synthesis.

Step 1: Synthesis of 3,3'-Dinitrobenzophenone

This procedure involves the nitration of benzophenone using a mixed acid reagent.

Materials:

-

Benzophenone

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (70%)

-

Ice

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add benzophenone to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

-

Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated 3,3'-dinitrobenzophenone is then filtered, washed with cold water until neutral, and dried.

-

Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 3,3'-Diaminobenzophenone (Catalytic Hydrogenation)

This protocol describes the reduction of 3,3'-dinitrobenzophenone to the corresponding diamine using hydrogen gas and a palladium catalyst.

Materials:

-

3,3'-Dinitrobenzophenone

-

Ethanol or other suitable solvent

-

Palladium on Carbon (Pd/C) catalyst (5-10 wt%)

-

Hydrogen gas

Procedure:

-

In a high-pressure hydrogenation apparatus, dissolve 3,3'-dinitrobenzophenone in a suitable solvent like ethanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to a specified temperature (e.g., 50-80°C) and stir vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the theoretical amount of hydrogen has been consumed, cool the reactor, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is then removed under reduced pressure to yield crude 3,3'-Diaminobenzophenone.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Polymer Chemistry

The primary application of 3,3'-Diaminobenzophenone lies in its use as a monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides. The meta-linkages in its structure lead to polymers with a good balance of thermal stability and processability.

Polyimide Synthesis

3,3'-Diaminobenzophenone reacts with aromatic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to form polyimides. These polyimides are known for their excellent thermal and oxidative stability, good mechanical properties, and solvent resistance.

The following diagram illustrates the general workflow for the synthesis of a polyimide from 3,3'-Diaminobenzophenone.

Properties of Polyimides Derived from 3,3'-Diaminobenzophenone:

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 2 - 4 GPa |

| Decomposition Temperature (TGA, 5% wt loss) | > 450 °C |

Polyamide Synthesis

3,3'-Diaminobenzophenone can also be polymerized with dicarboxylic acids or their derivatives to produce aromatic polyamides. These polymers exhibit good thermal stability and mechanical properties, though generally less than their polyimide counterparts. They often possess improved solubility, which can be advantageous for certain processing techniques.[2]

Properties of Polyamides Derived from 3,3'-Diaminobenzophenone:

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 200 - 300 °C |

| Tensile Strength | 70 - 120 MPa |

| Tensile Modulus | 1.5 - 3 GPa |

| Decomposition Temperature (TGA, 5% wt loss) | > 400 °C |

Other Applications

Beyond its role in high-performance polymers, 3,3'-Diaminobenzophenone has found use in other specialized areas:

-

Curing Agent: It can act as a curing agent for epoxy resins, imparting high thermal stability and chemical resistance to the cured product.

-

Intermediate in Organic Synthesis: Its reactive amine groups make it a useful intermediate for the synthesis of various organic compounds, including dyes and pharmaceuticals.

Conclusion

From its origins in the foundational era of organic chemistry to its current status as a key building block for advanced materials, 3,3'-Diaminobenzophenone has demonstrated enduring utility. The classical synthesis route, refined over a century, remains a viable method for its production. Its primary role as a monomer in the synthesis of high-performance polyimides and polyamides continues to be a major driver of its industrial importance. As the demand for materials with exceptional thermal and mechanical properties persists in aerospace, electronics, and other high-tech industries, the legacy of 3,3'-Diaminobenzophenone is set to continue.

References

A Technical Guide to the Commercial Sources and Purity of 3,3'-Diaminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3,3'-Diaminobenzophenone (3,3'-DABP), a key building block in the synthesis of advanced polymers and pharmaceutical compounds. This document outlines commercially available sources, discusses potential impurities arising from its synthesis, and provides detailed analytical and purification protocols to ensure the quality of 3,3'-DABP for research and development applications.

Commercial Availability

3,3'-Diaminobenzophenone is available from a variety of chemical suppliers, with purities typically ranging from 90% to over 95%. The most common analytical techniques cited by suppliers for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below is a summary of offerings from several prominent suppliers.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Thermo Scientific | L09128.03 | ≥88.0% | GC, Non-aqueous acid-base Titration[1] |

| CP Lab Safety | - | ≥95% | HPLC[2] |

| TCI America | D1682 | >95.0% | GC, Nonaqueous Titration[3] |

| Santa Cruz Biotechnology | sc-238193 | - | Refer to Certificate of Analysis[4] |

| Sigma-Aldrich | - | - | Refer to Certificate of Analysis |

Note: Purity specifications and available analytical data can vary by lot. It is recommended to request a lot-specific Certificate of Analysis for critical applications.

Synthesis and Potential Impurities

The most common synthetic route to 3,3'-Diaminobenzophenone involves the reduction of 3,3'-dinitrobenzophenone. An alternative industrial process involves a Friedel-Crafts reaction followed by nitration, reduction, and dehalogenation. These synthetic pathways can introduce several process-related impurities.

A significant challenge in the synthesis of 3,3'-dinitrobenzophenone is the formation of various isomers.[5] Consequently, the final 3,3'-Diaminobenzophenone product may contain isomeric impurities, with 3,4'-Diaminobenzophenone and 4,4'-Diaminobenzophenone being the most probable. In some processes, intermediates like 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone have also been identified as potential impurities.[6]

The presence of these isomers and other byproducts can significantly impact the performance of 3,3'-DABP in polymerization reactions and the impurity profile of resulting pharmaceutical compounds. Therefore, robust analytical methods are essential to confirm the purity and isomeric integrity of the material.

// Nodes Start [label="Starting Materials\n(e.g., Benzophenone or Nitrobenzoyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Nitration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dinitro_Mixture [label="Mixture of Dinitrobenzophenone Isomers\n(3,3'-, 3,4'-, 4,4'-)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DABP_Mixture [label="Mixture of Diaminobenzophenone Isomers", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="3,3'-Diaminobenzophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurities [label="Potential Impurities:\n- 3,4'-Diaminobenzophenone\n- 4,4'-Diaminobenzophenone\n- Unreacted Intermediates", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Nitration; Nitration -> Dinitro_Mixture; Dinitro_Mixture -> Reduction; Reduction -> DABP_Mixture; DABP_Mixture -> Purification; Purification -> Final_Product; DABP_Mixture -> Impurities [style=dashed, color="#5F6368"]; } .enddot Caption: Synthesis and Impurity Pathway for 3,3'-Diaminobenzophenone.

Analytical Protocols for Purity Determination

Accurate determination of the purity of 3,3'-Diaminobenzophenone and the identification of its isomers are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like diaminobenzophenones. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) is a suitable choice. For challenging separations of isomers, a mixed-mode column could also be considered.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (MeCN) and water, both containing an additive like formic acid or phosphoric acid to improve peak shape.[8]

-

Example Gradient: Start with a higher aqueous concentration and gradually increase the acetonitrile concentration.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where 3,3'-Diaminobenzophenone and its potential impurities have significant absorbance (e.g., 280 nm).[7]

-

Sample Preparation: Accurately weigh and dissolve the 3,3'-Diaminobenzophenone sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

// Nodes Sample_Prep [label="Sample Preparation\n(Dissolve and Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_System [label="HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="C18 Column Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Integration and Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample_Prep -> HPLC_System; HPLC_System -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data_Analysis; } .enddot Caption: General Workflow for HPLC Analysis of 3,3'-Diaminobenzophenone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the separation and identification of volatile and semi-volatile compounds, including isomeric diaminobenzophenones. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane column, is suitable for separating benzophenone derivatives.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A splitless injection is recommended for trace impurity analysis.

-

Temperature Program: A temperature gradient is necessary to achieve good separation of the isomers. A typical program would start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of diaminobenzophenone (m/z 212.25) and its fragments.

-

Sample Preparation: Dissolve the 3,3'-Diaminobenzophenone sample in a volatile organic solvent like methanol or dichloromethane. In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

Purification by Recrystallization

For applications requiring very high purity, commercial 3,3'-Diaminobenzophenone can be further purified by recrystallization. This technique is effective at removing small amounts of impurities, including isomers.

Experimental Protocol:

-

Solvent Selection: The ideal solvent is one in which 3,3'-Diaminobenzophenone is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on patent literature, water and ethanol are suitable solvents.[5] A solvent mixture can also be effective.

-

Dissolution: In an Erlenmeyer flask, add the crude 3,3'-Diaminobenzophenone and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-